molecular formula C5H8O3 B086301 Acetic propionic anhydride CAS No. 13080-96-1

Acetic propionic anhydride

Cat. No.: B086301
CAS No.: 13080-96-1
M. Wt: 116.11 g/mol
InChI Key: KLUDQUOLAFVLOL-UHFFFAOYSA-N
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Description

Acetic propionic anhydride, also known as ethanoic propanoic anhydride, is an organic compound with the formula CH₃COOCOCH₂CH₃. This compound is a mixed anhydride derived from acetic acid and propionic acid. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.

Scientific Research Applications

Acetic propionic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce acyl groups into molecules.

    Biology: Utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Employed in the synthesis of pharmaceuticals and drug intermediates.

    Industry: Used in the production of specialty chemicals, including plasticizers and fragrances.

Mechanism of Action

Target of Action

Acetic propionic anhydride primarily targets molecules that can act as nucleophiles, such as water, alcohols, and amines . These molecules play a crucial role in various biochemical reactions, serving as the starting point for the formation of more complex structures.

Mode of Action

The interaction of this compound with its targets involves a process known as nucleophilic acyl substitution . This process can be broken down into three steps:

Biochemical Pathways

It is known that the compound can participate in various organic reactions, leading to the formation of esters, amides, and carboxylic acids . These products can then participate in further biochemical reactions, potentially affecting a wide range of pathways.

Pharmacokinetics

It is known that the compound is highly reactive and can rapidly react with nucleophiles present in biological systems . This suggests that the compound may be rapidly metabolized and excreted, potentially limiting its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of esters, amides, and carboxylic acids . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are formed.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of the anhydride, forming carboxylic acids . Additionally, the reaction rate can be influenced by factors such as temperature and the presence of catalysts . The compound’s reactivity also means that it may be unstable under certain conditions, potentially limiting its efficacy .

Safety and Hazards

Acetic propionic anhydride is flammable and corrosive. It is water-reactive and its vapors may form explosive mixtures with air . It can cause sore throat, coughing, labored breathing if inhaled, inflammation, burns if on skin, tearing, redness, pain, blurred vision if in eyes, sore throat, abdominal pain, vomiting, diarrhea if swallowed .

Biochemical Analysis

Biochemical Properties

It is known that carboxylic acid anhydrides like Acetic propionic anhydride can react with water, alcohols, and amines to form carboxylic acids, esters, and amides respectively . These reactions involve nucleophilic attack by the water molecule or the alcohol or amine, followed by deprotonation and leaving group removal .

Cellular Effects

It is known that carboxylic acid anhydrides can cause burns on contact with skin and their vapors can burn eyes and lungs . Therefore, it is plausible that this compound could have similar effects on cells.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with water, alcohols, or amines. The reaction begins with a nucleophilic attack by the water molecule or the alcohol or amine on the carbonyl carbon of the anhydride. This is followed by deprotonation and the removal of the leaving group .

Temporal Effects in Laboratory Settings

It is known that the hydrolysis of propionic anhydride, a similar compound, is kinetically controlled and the reaction rate constant of acetylation is much higher than that of propionylation .

Metabolic Pathways

It is known that carboxylic acid anhydrides like this compound can react with water to form carboxylic acids . This suggests that this compound could potentially be involved in metabolic pathways related to carboxylic acid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetic propionic anhydride can be synthesized through the reaction of acetic anhydride with propionic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained: [ \text{CH}_3\text{COOCOCH}_3 + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{COOCOCH}_2\text{CH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: Industrial production of this compound involves the thermal dehydration of a mixture of acetic acid and propionic acid. This process is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide, to drive off water and form the anhydride.

Chemical Reactions Analysis

Types of Reactions: Acetic propionic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form acetic acid and propionic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, often catalyzed by acids or bases.

    Alcoholysis: Alcohols, typically in the presence of a base like pyridine.

    Aminolysis: Amines, often under mild heating conditions.

Major Products Formed:

    Hydrolysis: Acetic acid and propionic acid.

    Alcoholysis: Mixed esters such as ethyl acetate and ethyl propionate.

    Aminolysis: Mixed amides such as acetamide and propionamide.

Comparison with Similar Compounds

    Acetic Anhydride: (CH₃CO)₂O

    Propionic Anhydride: (CH₃CH₂CO)₂O

Comparison:

    Acetic Anhydride: Primarily used in the production of cellulose acetate and as a reagent in acetylation reactions. It is less reactive compared to acetic propionic anhydride due to the absence of the propionyl group.

    Propionic Anhydride: Used in the synthesis of propionates and as a reagent in organic synthesis. It is more reactive than acetic anhydride but less versatile than this compound.

This compound is unique due to its mixed anhydride nature, allowing it to participate in a broader range of chemical reactions and making it a valuable reagent in various fields of research and industry.

Properties

IUPAC Name

acetyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUDQUOLAFVLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513918
Record name Acetic propanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-96-1
Record name Acetic propanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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